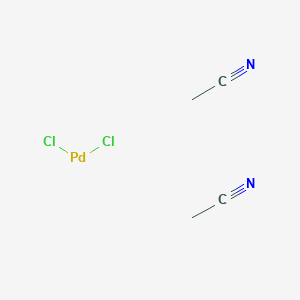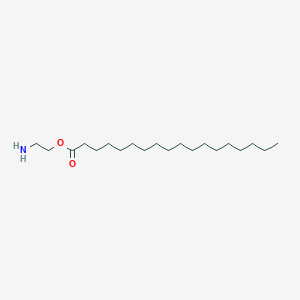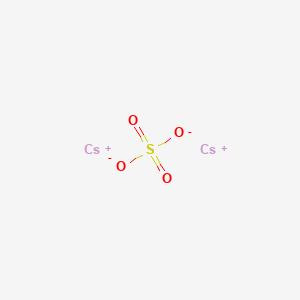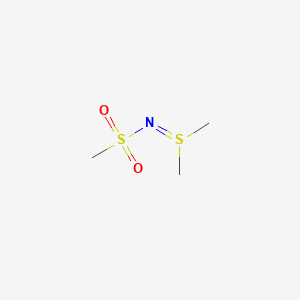
26-Hydroxycholesterol
Übersicht
Beschreibung
26-Hydroxycholesterol, also known as cholest-5-ene-3β,26-diol, is an oxysterol derived from cholesterol. It is synthesized by a mitochondrial P-450 enzyme and is widely distributed in various tissues. This compound plays a significant role in cholesterol metabolism and is involved in the synthesis of bile acids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 26-Hydroxycholesterol can be synthesized from cholesterol through enzymatic hydroxylation. A practical method involves the use of a two-step reduction procedure starting from kryptognin (cholest-5-ene-3β,26-diol,16-22-dione). The Clemmensen reduction (Zn/Hg amalgam and HCl) yields a mixture of this compound, this compound-16-one, and this compound-22-one .
Industrial Production Methods: Industrial production of this compound typically involves microbial transformation of cholesterol using specific enzymes such as CYP125 and CYP142. These enzymes hydroxylate the terminal methyl groups of the cholesterol side chain at positions C26 and C27 .
Analyse Chemischer Reaktionen
Types of Reactions: 26-Hydroxycholesterol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Enzymatic oxidation using mitochondrial P-450 enzymes.
Reduction: Clemmensen reduction using Zn/Hg amalgam and HCl.
Substitution: Reactions involving nucleophilic substitution at the hydroxyl group.
Major Products: The major products formed from these reactions include bile acids and other oxysterols .
Wissenschaftliche Forschungsanwendungen
26-Hydroxycholesterol has numerous scientific research applications across various fields:
Chemistry:
- Used as a standard in analytical chemistry for the identification and quantification of oxysterols.
Biology:
- Plays a role in cholesterol metabolism and regulation of low-density lipoprotein receptor activity.
- Inhibits DNA synthesis and cholesterol synthesis in cell culture studies .
Medicine:
- Investigated for its potential role in treating cerebrotendinous xanthomatosis, a metabolic disorder characterized by decreased this compound and bile acid synthesis .
- Studied for its effects on immune modulation and inflammation .
Industry:
- Utilized in the production of bile acids and other steroid intermediates.
Wirkmechanismus
26-Hydroxycholesterol exerts its effects through various molecular targets and pathways. It inhibits cholesterol synthesis and low-density lipoprotein receptor activity by reducing the activity of HMG-CoA reductase. Additionally, it influences DNA synthesis and immune responses by modulating signaling pathways involved in inflammation and cholesterol metabolism .
Vergleich Mit ähnlichen Verbindungen
- 25-Hydroxycholesterol
- 24-Hydroxycholesterol
- 27-Hydroxycholesterol
Comparison: 26-Hydroxycholesterol is unique due to its specific hydroxylation at the C26 position, which distinguishes it from other oxysterols. While 25-Hydroxycholesterol and 27-Hydroxycholesterol also play roles in cholesterol metabolism, this compound is particularly significant in the synthesis of bile acids and the regulation of cholesterol synthesis .
Eigenschaften
IUPAC Name |
17-(7-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O2/c1-18(17-28)6-5-7-19(2)23-10-11-24-22-9-8-20-16-21(29)12-14-26(20,3)25(22)13-15-27(23,24)4/h8,18-19,21-25,28-29H,5-7,9-17H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHRJWMENCALJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13095-61-9 | |
| Record name | NSC226105 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226105 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(E)-(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline](/img/structure/B79603.png)










